molecular formula C7H5ClN2 B12961808 5-Chloro-2-ethynylpyridin-4-amine

5-Chloro-2-ethynylpyridin-4-amine

Katalognummer: B12961808
Molekulargewicht: 152.58 g/mol
InChI-Schlüssel: NDGMZFJAEDMSHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-ethynylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H5ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, an ethynyl group at the 2nd position, and an amino group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethynylpyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-ethynylpyridine followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-ethynylpyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and copper co-catalysts in the presence of bases.

Major Products

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-ethynylpyridin-4-amine has been studied for its applications in several scientific fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-ethynylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-5-ethynylpyridine
  • 4-Amino-2-ethynylpyridine
  • 5-Chloro-2-methylpyridin-4-amine

Comparison

Compared to these similar compounds, 5-Chloro-2-ethynylpyridin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific and industrial fields.

Eigenschaften

Molekularformel

C7H5ClN2

Molekulargewicht

152.58 g/mol

IUPAC-Name

5-chloro-2-ethynylpyridin-4-amine

InChI

InChI=1S/C7H5ClN2/c1-2-5-3-7(9)6(8)4-10-5/h1,3-4H,(H2,9,10)

InChI-Schlüssel

NDGMZFJAEDMSHN-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=C(C=N1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.